2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
Overview
Description
2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C17H22N2O5. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydrazine derivative, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the p-tolyloxyacetyl hydrazine intermediate. This intermediate is then reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and carboxylic acid functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazine moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs.
Comparison with Similar Compounds
Similar compounds include other hydrazine derivatives and cyclohexane carboxylic acids. Compared to these compounds, 2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- Cyclohexane-1-carboxylic acid
- p-Tolyloxyacetic acid
- Hydrazine derivatives like phenylhydrazine and benzylhydrazine
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-11-6-8-12(9-7-11)24-10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h6-9,13-14H,2-5,10H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPYQTAYOSIIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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